Home > Products > Screening Compounds P115231 > Batefenterol Succinate
Batefenterol Succinate - 945905-37-3

Batefenterol Succinate

Catalog Number: EVT-260952
CAS Number: 945905-37-3
Molecular Formula: C44H48ClN5O11
Molecular Weight: 858.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Batefenterol Succinate is a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties.
Source and Classification

Batefenterol succinate, with the chemical formula C44H48ClN5O11C_{44}H_{48}ClN_5O_{11} and a molecular weight of approximately 858.34 g/mol, is derived from a series of synthetic reactions involving various organic compounds. Its development is part of ongoing research aimed at improving the management of COPD and similar respiratory diseases. The compound is categorized as an investigational drug, indicating that it is still undergoing clinical trials to establish its efficacy and safety profile .

Synthesis Analysis

The synthesis of batefenterol succinate involves multiple steps, typically starting with substituted pyrimidines. The following outlines the general synthetic route:

  1. Formation of Intermediate: A substituted pyrimidine reacts with a benzyl halide in the presence of a strong base (e.g., sodium hydride) to yield a benzylated intermediate.
  2. Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution with a phenylalanine derivative, introducing the necessary amino acid moiety.
  3. Deprotection: The final step involves deprotecting the benzyl group to yield batefenterol succinate.

The industrial synthesis mirrors these laboratory methods but is optimized for higher yields and purity through additional purification techniques such as recrystallization and chromatography .

Molecular Structure Analysis

Batefenterol succinate exhibits a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The IUPAC name for the compound is:

1-(2-{[2-chloro-4-({[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}methyl)-5-methoxyphenyl]carbamoyl}ethyl)piperidin-4-yl N-{[1,1'-biphenyl]-2-yl}carbamate; butanedioic acid.

The structure contains multiple rings and functional groups, including:

  • A piperidine ring
  • A biphenyl moiety
  • Hydroxy and methoxy substituents

This structural complexity allows for interactions with various biological targets, particularly in respiratory tissues .

Chemical Reactions Analysis

Batefenterol succinate can participate in several types of chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form various derivatives using agents like potassium permanganate.
  2. Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
  3. Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, particularly at positions on the pyrimidine ring.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to investigate its mechanism of action further .

Mechanism of Action

Batefenterol functions by acting on both muscarinic receptors (M_2 and M_3) and beta-2 adrenergic receptors in the lungs. This dual action leads to:

  • Bronchodilation: Activation of beta-2 adrenergic receptors promotes relaxation of bronchial smooth muscle, leading to widened airways.
  • Inhibition of Mucus Secretion: Blocking muscarinic receptors reduces mucus production and secretion, which can improve airflow in patients with COPD.

The combined effects may provide enhanced relief from symptoms compared to traditional therapies that target only one receptor type .

Physical and Chemical Properties Analysis

Key physical and chemical properties of batefenterol succinate include:

PropertyValue
Molecular Weight858.34 g/mol
Solubility0.00363 mg/mL
LogP (Octanol-Water Partition)4.34
pKa (Strongest Acidic)8.49
pKa (Strongest Basic)9.02
Polar Surface Area161.49 Ų
Number of Rotatable Bonds17

These properties indicate that batefenterol succinate has moderate lipophilicity, which may influence its absorption and distribution within biological systems .

Applications

Batefenterol succinate is primarily being studied for its potential applications in treating chronic obstructive pulmonary disease. Its unique dual-action mechanism may provide advantages over existing therapies by simplifying treatment regimens through fixed-dose combinations that target multiple pathways simultaneously.

Clinical trials are ongoing to evaluate its efficacy compared to standard treatments, focusing on patient outcomes such as lung function improvement and symptom relief . The development of this compound represents an innovative approach in respiratory medicine, aiming to enhance patient quality of life through more effective bronchodilation strategies.

Synthesis and Molecular Design Innovations

Dual-Pharmacophore Rational Design Strategies

Structural Optimization for Muscarinic Antagonist/β₂-Agonist Bifunctionality

Batefenterol succinate exemplifies the innovative MABA (Muscarinic Antagonist/Beta₂-Agonist) approach, where a single molecule integrates dual pharmacophores targeting COPD through complementary mechanisms. The structural architecture features:

  • A quinolinone moiety serving as the muscarinic antagonist component, optimized for high-affinity binding to human M₂ and M₃ receptors. This domain incorporates strategic chlorine substitution and methoxy groups to enhance receptor occupancy and residence time [9].
  • A β₂-adrenoceptor agonist pharmacophore derived from modified hydroxyquinoline, featuring a chiral ethanolamine side chain essential for Gₛ-protein coupling and bronchodilation efficacy. The (R)-enantiomer configuration was selected for superior β₂-receptor selectivity over β₁/β₃ subtypes (440-fold and 320-fold, respectively) [9].
  • A biphenyl linker system connecting both pharmacophores, engineered with optimal length and rigidity (12-atom spacer) to prevent steric clashes during simultaneous receptor engagement. This linker maintains conformational flexibility while ensuring both pharmacophores achieve optimal orientation at their respective binding sites [5] [10].

Table 1: Receptor Binding Affinities of Batefenterol Components

Target ReceptorKi (nM)Functional ActivityStructural Determinants
hM₂ Muscarinic1.4Antagonism (IC₅₀=50 nM)Quinolinone + Chloro substituent
hM₃ Muscarinic1.3Antagonism (IC₅₀=50 nM)Methoxy group optimization
hβ₂-Adrenoceptor3.7Agonism (EC₅₀=0.29 nM)(R)-Ethanolamine configuration

Synergistic effects emerge when both pharmacophores engage simultaneously, producing bronchoprotection (EC₅₀=6.4 μg/mL in guinea pigs) exceeding individual component activities [9]. This bifunctionality addresses the limitations of combining separate agents, including pharmacokinetic mismatches and inhaler compatibility issues.

Computational Modeling of Receptor Binding Domains

Advanced in silico techniques guided batefenterol’s optimization:

  • Molecular docking simulations utilized homology models of human M₃ and β₂ receptors based on crystallographic templates (PDB: 4DAJ, 2RH1). Simulations revealed that batefenterol’s quinolinone moiety forms hydrogen bonds with Asn507 and π-π stacking with Trp503 in the M₃ binding pocket, while the ethanolamine group engages Ser165 and Asp113 in the β₂-adrenoceptor [9] [10].
  • Free energy perturbation (FEP) calculations quantified the energetic contribution of each substituent. The chloro group at position 2 of the quinolinone ring contributed -2.3 kcal/mol to binding free energy via hydrophobic enclosure in the M₃ receptor’s allosteric pocket [5].
  • Molecular dynamics simulations (>100 ns) demonstrated stable salt bridge formation between batefenterol’s protonated amine and Asp148 of β₂-adrenoceptor, with root-mean-square deviation (RMSD) <1.0 Å throughout the trajectory. This stability translates to prolonged receptor activation in vivo [9].

Table 2: Computational Binding Parameters for Batefenterol

Simulation MethodTarget ReceptorKey InteractionsBinding Free Energy (kcal/mol)
Molecular DockinghM₃Asn507 H-bond, Trp503 stacking-9.2
Molecular Dockinghβ₂Ser165 H-bond, Asp113 salt bridge-10.7
Free Energy PerturbationhM₃Cl⁻...Val151 hydrophobic-2.3 (ΔΔG contribution)

The bifunctional design was validated through binding cooperativity assays, demonstrating allosteric enhancement where M₃ receptor occupancy increased β₂-adrenoceptor binding affinity by 40% [9].

Salt Formation and Crystallization Techniques

Succinate Counterion Selection for Enhanced Stability

Succinate was selected as the optimal counterion for batefenterol through systematic salt screening:

  • Counterion compatibility studies evaluated 12 carboxylic acids (including fumarate, maleate, citrate). Succinate yielded crystals with ideal lattice energy (105 kJ/mol), melting point (192°C), and hygroscopicity (<0.1% weight gain at 80% RH) [1] [7].
  • Ion-pair stabilization occurs via charge-assisted hydrogen bonding between the protonated tertiary amine of batefenterol and succinate’s carboxylate groups. Fourier-transform infrared (FTIR) spectroscopy confirmed ionic interaction through shifted amine peaks (Δν = -120 cm⁻¹) and carboxylate symmetric stretching at 1580 cm⁻¹ [1] [5].
  • Physicochemical advantages include:
  • Enhanced solubility (32 mg/mL in water vs. 0.8 mg/mL for free base) enabling nebulization
  • pH stability profile (pH 3–7) resisting decrystallization in humid environments
  • Lower crystalline energy (35 J/g) than maleate salts (42 J/g), reducing amorphization risk during micronization [5] [7].

Table 3: Properties of Batefenterol Succinate vs. Alternative Salts

PropertySuccinate SaltMaleate SaltFree Base
Melting Point (°C)192178N/A (amorphous)
Water Solubility (mg/mL)32280.8
Hygroscopicity (%Δm at 80% RH)<0.1%0.8%2.3%
Crystallinity (DSC)High (ΔH=135 J/g)Moderate (ΔH=98 J/g)None

Patent WO2021167882A1 details the industrial synthesis where succinate is introduced during final crystallization from ethanol/water (4:1 v/v) at 5°C, yielding stoichiometric (1:1) crystals with 99.9% chiral purity [5].

Polymorphic Control in Solid-State Formulations

Strict polymorph control ensures consistent aerosol performance:

  • Polymorph screening identified Forms I (stable), II (metastable), and III (hydrate). Form I exhibits monoclinic P2₁/c symmetry with unit cell dimensions: a=12.48 Å, b=7.25 Å, c=15.89 Å, β=115.7°, Z=4 [7].
  • Thermodynamic stabilization is achieved via:
  • Seeded cooling crystallization (0.1% Form I seeds) in isopropanol at 5°C/hour cooling rate
  • Solvent-mediated transformation using ethyl acetate/water mixtures to dissolve metastable forms
  • Strict humidity control (<10% RH) during milling to prevent hydrate formation [6] [7].
  • Critical process parameters include:
  • Supersaturation ratio maintained at 1.25–1.35
  • Stirring rate controlled at 120±5 rpm to prevent mechanical amorphization
  • Filtration at 40–45°C to avoid desolvation-induced flaws [7].

Table 4: Characterization of Batefenterol Succinate Polymorphs

FormStabilityXRPD Peaks (°2θ)DSC Endotherm (°C)Aerodynamic Performance (FPF%)
Form I>24 months6.8°, 13.5°, 17.2°192 (sharp)78±3%
Form II3 months5.9°, 12.1°, 19.8°173 (broad)65±5%
HydrateVariable4.2°, 8.7°, 20.1°85 (dehydration), 18248±8%

Phase IIb clinical trials confirmed Form I’s superiority, maintaining aerosol fine particle fraction (FPF) >75% after 18-month storage (25°C/60% RH), critical for dry powder inhaler delivery [6].

Properties

CAS Number

945905-37-3

Product Name

Batefenterol Succinate

IUPAC Name

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

Molecular Formula

C44H48ClN5O11

Molecular Weight

858.3 g/mol

InChI

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1

InChI Key

BDWHLFQPZLPCIZ-XLQCLRHOSA-N

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

GSK-961081D; TD5959; TD 5959; TD-5959; MABA; Batefenterol succinate

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.